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Compound of Interest

Compound Name: CP-465022 hydrochloride

Cat. No.: B6416092 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-

amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in

mediating fast excitatory neurotransmission in the central nervous system.[1] Its unique

mechanism of action and selectivity profile make it a valuable tool for investigating the

physiological and pathophysiological roles of AMPA receptors. This technical guide provides an

in-depth overview of the selectivity profile of CP-465022 hydrochloride, complete with

quantitative data, detailed experimental methodologies, and visual representations of its

molecular interactions and experimental workflows.

Mechanism of Action
CP-465022 acts as a non-competitive antagonist, meaning its inhibitory effect is not dependent

on the concentration of the agonist, such as glutamate.[1] It exerts its function by binding to an

allosteric site on the AMPA receptor, distinct from the glutamate binding site.[2] This allosteric

binding modulates the receptor's conformation, leading to the inhibition of ion channel function.

Structural studies have identified the binding site for CP-465022 and similar negative allosteric

modulators at the interface region of the transmembrane domain of the AMPA receptor.[3][4]
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CP-465022 hydrochloride demonstrates a high degree of selectivity for AMPA receptors over

other ionotropic glutamate receptors, namely kainate and N-methyl-D-aspartate (NMDA)

receptors.[1][2][5] It also exhibits some activity on the voltage-gated sodium channel subtype

Nav1.6.

Quantitative Selectivity Data
The following table summarizes the available quantitative data on the potency and selectivity of

CP-465022 hydrochloride.
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Target Assay Type
Species/Cell
Line

Potency (IC50) Reference

AMPA Receptor

Inhibition of

AMPA receptor-

mediated

currents

Rat cortical

neurons
25 nM [1][6]

Kainate Receptor

Inhibition of

kainate-induced

whole-cell

currents

Rat hippocampal

neurons

Nearly complete

inhibition at 500

nM - 1 µM

[6][7]

NMDA Receptor

Inhibition of peak

NMDA-induced

currents

Rat cortical

neurons

36% inhibition at

10 µM
[6][7]

Inhibition of

sustained

NMDA-induced

currents

Rat cortical

neurons

70% inhibition at

10 µM
[6][7]

Inhibition of peak

NMDA-induced

currents

Rat cerebellar

granule neurons

19% inhibition at

1 µM
[6][7]

Inhibition of

sustained

NMDA-induced

currents

Rat cerebellar

granule neurons

45% inhibition at

1 µM
[6][7]

Nav1.6 Channel
Blockade of

persistent current
Not specified

Significant

blockade

Note: A specific IC50 value for kainate and NMDA receptors, as well as Nav1.6 channels, is not

readily available in the cited literature. The data presented reflects the reported inhibitory

effects at given concentrations.
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The characterization of the selectivity profile of CP-465022 hydrochloride involves a

combination of electrophysiological and radioligand binding assays.

Electrophysiology: Whole-Cell Patch Clamp
Objective: To measure the inhibitory effect of CP-465022 on ion channel function.

Methodology:

Cell Preparation: Primary cultures of neurons (e.g., rat cortical or hippocampal neurons) are

prepared and maintained in appropriate culture conditions.

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp

amplifier and data acquisition system. Borosilicate glass pipettes with a specific resistance

are filled with an internal solution and used to form a high-resistance seal with the cell

membrane.

Agonist Application: A baseline current is established by applying an agonist specific to the

receptor of interest (e.g., AMPA, kainate, or NMDA) via a perfusion system.

Compound Application: CP-465022 hydrochloride is then co-applied with the agonist at

various concentrations to determine its inhibitory effect on the agonist-induced current.

Data Analysis: The reduction in the current amplitude in the presence of CP-465022 is

measured and used to calculate the IC50 value, which represents the concentration of the

compound that causes 50% inhibition of the maximal response.
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Whole-Cell Patch Clamp Experimental Workflow
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Radioligand Binding Assay
Objective: To determine the binding affinity of CP-465022 to the AMPA receptor.

Methodology:

Membrane Preparation: Membranes expressing the target receptor are prepared from cell

lines or brain tissue.

Assay Setup: The assay is typically performed in a 96-well plate format.

Incubation: A radiolabeled ligand that binds to the allosteric site of the AMPA receptor is

incubated with the prepared membranes in the presence of varying concentrations of

unlabeled CP-465022.

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber

filter.

Detection: The amount of radioactivity retained on the filter, representing the bound

radioligand, is quantified using a scintillation counter.

Data Analysis: The data is used to generate a competition curve, from which the Ki (inhibition

constant) of CP-465022 can be calculated. The Ki value is an indicator of the binding affinity

of the compound.

Signaling Pathways and Logical Relationships
CP-465022, by inhibiting the AMPA receptor, modulates downstream signaling cascades that

are crucial for synaptic plasticity, learning, and memory.
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AMPA Receptor Signaling and CP-465022 Inhibition

The logical relationship of CP-465022's selectivity can be visualized as a primary, high-potency

interaction with the AMPA receptor and secondary, lower-potency interactions with other ion

channels.
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Logical Relationship of CP-465022 Selectivity

Conclusion
CP-465022 hydrochloride is a highly selective, non-competitive AMPA receptor antagonist. Its

primary target is the AMPA receptor, which it inhibits with high potency. While it shows some

off-target activity on kainate and NMDA receptors, as well as Nav1.6 channels, this occurs at

significantly higher concentrations. This selectivity profile makes CP-465022 an invaluable

pharmacological tool for the specific investigation of AMPA receptor function in both normal and

disease states, and a potential starting point for the development of novel therapeutics

targeting excitatory neurotransmission. Researchers utilizing this compound should be mindful

of its potential off-target effects at higher concentrations to ensure accurate interpretation of

experimental results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11804610/
https://pubmed.ncbi.nlm.nih.gov/11804610/
https://www.ahajournals.org/doi/10.1161/01.str.0000048216.90221.9c
https://www.mdpi.com/2218-273X/13/1/56
https://pmc.ncbi.nlm.nih.gov/articles/PMC11563869/
https://pubmed.ncbi.nlm.nih.gov/12511770/
https://pubmed.ncbi.nlm.nih.gov/12511770/
https://www.medchemexpress.com/cp-465022-hydrochloride.html
https://www.medchemexpress.com/cp-465022.html
https://www.benchchem.com/product/b6416092#cp-465022-hydrochloride-selectivity-profile
https://www.benchchem.com/product/b6416092#cp-465022-hydrochloride-selectivity-profile
https://www.benchchem.com/product/b6416092#cp-465022-hydrochloride-selectivity-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b6416092?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6416092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6416092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

